REACTION_CXSMILES
|
[CH3:1][C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]#[C:13][Si](C)(C)C)[CH:7]=1)([CH3:5])[C:3]#[N:4].[OH2:18].[C:19]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1>[CH3:1][C:2]([C:6]1[CH:7]=[C:8]2[C:9](=[CH:10][CH:11]=1)[C:19](=[O:18])[CH2:13][CH2:12]2)([CH3:5])[C:3]#[N:4]
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Name
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2-Methyl-2-(3-trimethylsilanylethynylphenyl)-propionitrile
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Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CC(C#N)(C)C1=CC(=CC=C1)C#C[Si](C)(C)C
|
Name
|
TEA
|
Quantity
|
4.82 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.12 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
[Rh(COD)Cl]2
|
Quantity
|
83 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reactor was sealed
|
Type
|
CUSTOM
|
Details
|
flushed with carbon monoxide
|
Type
|
TEMPERATURE
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Details
|
After cooling to ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated to a black residue
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel with 20-40% ethyl acetate in hexane
|
Name
|
|
Type
|
|
Smiles
|
CC(C#N)(C)C=1C=C2CCC(C2=CC1)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |